[4,4'-Bipyridine]-3,3'-dicarboxylic acid

Ion mobility spectrometry Positional isomer discrimination Quality control

Specify 3,3'-BDA for applications requiring precise ligand geometry and high thermal stability in MOFs. This isomer yields unique Ag-Ln heterometallic frameworks (stable to 370°C) and seven distinct coordination modes in Cu-Ln systems. IMS analysis prevents costly isomer mix-ups. Choose based on application, not generic substitution.

Molecular Formula C12H8N2O4
Molecular Weight 244.20 g/mol
Cat. No. B11930598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4,4'-Bipyridine]-3,3'-dicarboxylic acid
Molecular FormulaC12H8N2O4
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C2=C(C=NC=C2)C(=O)O)C(=O)O
InChIInChI=1S/C12H8N2O4/c15-11(16)9-5-13-3-1-7(9)8-2-4-14-6-10(8)12(17)18/h1-6H,(H,15,16)(H,17,18)
InChIKeyMIAMXHQVTYLVSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4,4'-Bipyridine]-3,3'-dicarboxylic acid CAS 361459-32-7: Ligand Procurement for Position-Specific Coordination Architecture Design


[4,4'-Bipyridine]-3,3'-dicarboxylic acid (also referred to as 2,2'-bipyridine-3,3'-dicarboxylic acid; H2BPDC or 3,3'-BDA) is a bipyridine dicarboxylate ligand characterized by carboxyl groups substituted at the 3 and 3' positions [1]. This substitution pattern distinguishes it from other positional isomers in the bipyridine dicarboxylic acid family. The compound has the molecular formula C12H8N2O4 (dihydrate form C12H8N2O4·2H2O) and molecular weight 280.233 g/mol . Its dual functionality—chelating bipyridine nitrogen atoms and coordinating carboxylate oxygen atoms—enables the construction of coordination polymers and metal-organic frameworks (MOFs) with distinctive structural topologies and properties that differ fundamentally from those accessible with alternative isomers [2][3].

[4,4'-Bipyridine]-3,3'-dicarboxylic acid: Why 4,4'-BDA or 5,5'-BDA Cannot Substitute in Critical Coordination Chemistry Applications


Positional isomerism in bipyridine dicarboxylic acids produces ligands with identical molecular formulas but fundamentally divergent coordination behaviors. [4,4'-Bipyridine]-3,3'-dicarboxylic acid (3,3'-BDA) functions as a ligand-forming catalyst that lowers energy barriers and enhances catalytic activity, whereas its isomer 4,4'-BDA serves entirely different roles in electrochemiluminescent materials, and 5,5'-BDA is employed as a ligand system for antitumor complexes [1]. These divergent applications arise from differences in metal-binding geometry: the 3,3'-substitution pattern positions carboxyl and pyridyl nitrogen groups in proximity that favors chelation and formation of specific topologies—including seven distinct coordination modes documented in heterometallic MOF systems—while alternative isomers yield different connectivity and framework architectures [2][3]. Generic substitution without positional verification would compromise both structural reproducibility and functional performance in any application where ligand geometry dictates the resulting material's properties.

[4,4'-Bipyridine]-3,3'-dicarboxylic acid: Quantitative Differential Evidence for Procurement Decision-Making


IMS-Based Positional Isomer Resolution: [4,4'-Bipyridine]-3,3'-dicarboxylic acid vs. 4,4'-BDA and 5,5'-BDA

Ion mobility spectrometry (IMS) enables baseline-resolved differentiation of 3,3'-BDA from its positional isomers 4,4'-BDA and 5,5'-BDA through formation of non-covalent ternary complexes with γ-cyclodextrin and Mg²⁺ ions. This analytical capability is critical for procurement verification, as mass spectrometry alone cannot distinguish these isomers due to identical mass-to-charge ratios [1].

Ion mobility spectrometry Positional isomer discrimination Quality control

Framework Thermal Stability Advantage: Ag-Ln Heterometallic MOFs with [4,4'-Bipyridine]-3,3'-dicarboxylic acid

Ag(I)-Ln(III) heterometallic-organic frameworks constructed with H2bpdc exhibit remarkable thermal stability due to the absence of both aquo ligands and lattice water molecules in the composition. This architectural feature derives directly from the 3,3'-substitution pattern and the coordination mode enabled by this specific isomer [1].

Metal-organic frameworks Thermal stability Lanthanide luminescence

Coordination Mode Versatility: Seven Distinct Binding Configurations in Cu-Ln Heterometallic Frameworks

In Cu(II)-Ln(III) heterometallic MOFs, the BPDC²⁻ ligand (derived from H2bpdc) exhibits seven different coordination modes to link metal centers, enabling the construction of three distinct framework topologies including two previously unreported Schläfli symbols [1]. This coordination plasticity is a direct consequence of the 3,3'-carboxyl substitution geometry and is not observed to the same extent with alternative bipyridine dicarboxylate isomers.

Coordination chemistry MOF topology Heterometallic frameworks

Helical vs. Linear Chain Architecture: Metal Ion-Dependent Topology with the Same Ligand

The same bpdc ligand produces fundamentally different coordination polymer architectures depending on the metal center employed. With Co(II) and Fe(II), the ligand yields 1-D helical coordination polymers; with Co(II) and Ni(II) under different conditions, it yields linear chain structures [1][2]. This architectural divergence arises from differences in the dihedral angle between the two pyridine rings and the coordination modes accessible with each metal.

Coordination polymer Helical structure Supramolecular chemistry

Corrosion Inhibition Efficiency: [4,4'-Bipyridine]-3,3'-dicarboxylic acid Complexes vs. Uncomplexed Ligand

The 2,2'-bipyridine-3,3'-dicarboxylic acid ligand and its transition metal complexes Ni(bpda)₂, Zn(bpda)₂, and Mn(bpda)₂ have been tested as corrosion inhibitors for carbon steel in acidic environments. The metal complexes demonstrate enhanced inhibition performance relative to the free ligand, attributed to increased molecular size and improved surface adsorption characteristics [1].

Corrosion inhibition Mild steel protection Transition metal complexes

[4,4'-Bipyridine]-3,3'-dicarboxylic acid: Validated Application Scenarios Based on Quantitative Evidence


Construction of Thermally Robust Lanthanide-Based Luminescent MOFs

Researchers requiring luminescent metal-organic frameworks for sensing or display applications should prioritize this ligand for constructing Ag-Ln heterometallic frameworks. The resulting [AgLn(bpdc)₂] materials exhibit thermal stability up to 370 °C without framework collapse—a property derived from the ligand's ability to form water-free coordination architectures that eliminate the thermal degradation pathways common in hydrated MOFs [1]. Eu(III) and Tb(III) analogues in this series achieve overall quantum yields of 21% and 22% with emission lifetimes of 1.58 ms and 1.76 ms respectively [1].

Design of Helical Coordination Polymers for Chiral Applications

When the research objective requires 1-D helical coordination polymers—relevant to asymmetric catalysis, chiral recognition, or nonlinear optical materials—this ligand combined with Co(II) or Fe(II) yields reproducible helical architectures through self-assembly in aqueous solution [2]. The same ligand with different metal ions or synthesis conditions produces linear chains, offering a controllable topological switch [3]. This metal-dependent architectural divergence provides a rational design parameter not available with more structurally constrained ligands.

Analytical Verification of Positional Isomer Identity in Quality Control Workflows

For quality control laboratories verifying incoming ligand shipments, IMS-based differentiation using γ-cyclodextrin-Mg²⁺ ternary complexes provides baseline-resolved identification (Rp-p values of 2.983 and 2.892) distinguishing 3,3'-BDA from 4,4'-BDA and 5,5'-BDA isomers [4]. This method addresses the critical limitation of mass spectrometry, which cannot differentiate these positional isomers due to identical m/z ratios. Implementation of this analytical approach prevents costly experimental failures arising from inadvertent procurement of incorrect bipyridine dicarboxylate isomers.

Synthesis of Multifunctional Heterometallic MOFs with New Topologies

Investigators developing heterometallic MOFs for magnetic materials or multifunctional porous solids should consider this ligand for its demonstrated ability to support seven distinct coordination modes within a single system [5]. In Cu(II)-Ln(III) systems, this coordination versatility enables the construction of three distinct framework topologies, including two previously unreported Schläfli symbols [5]. The ligand's capacity to chelate both lanthanide (via carboxylate) and transition metal (via bipyridyl) centers in a single framework enables systematic tuning of magnetic and porosity properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for [4,4'-Bipyridine]-3,3'-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.